molecular formula C9H11NO4 B063491 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid CAS No. 174502-37-5

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Cat. No. B063491
M. Wt: 197.19 g/mol
InChI Key: GXKOWQKLXRMVLF-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid is a compound with potential significance in various biochemical pathways and applications. Though not directly mentioned in the searched papers, similar compounds such as 3,4-dihydroxyphenylacetic acid (DOPAC) and derivatives have been studied for their roles in human biochemistry and potential as biomarkers.

Synthesis Analysis

The synthesis of related compounds often involves complex biochemical pathways or synthetic chemistry techniques. For example, the production of DOPAC, a compound related to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, involves enzymatic reactions in the body or can be achieved through chemical synthesis methods in the laboratory.

Molecular Structure Analysis

The molecular structure of compounds like 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid is characterized by the presence of hydroxyl groups and an amino group attached to a phenyl ring, which significantly influences their chemical behavior and reactivity.

Chemical Reactions and Properties

Compounds similar to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid participate in various chemical reactions, including oxidation and conjugation, affecting their bioavailability and physiological roles. Their properties, such as solubility and stability, are influenced by their functional groups.

Physical Properties Analysis

The physical properties, including melting point, solubility in different solvents, and crystalline structure, are crucial for understanding the behavior of these compounds in biological systems and their potential applications in pharmaceuticals and nutraceuticals.

Chemical Properties Analysis

The chemical properties of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid and related compounds, such as reactivity towards acids, bases, and other reagents, are essential for their functional roles in metabolic pathways and potential therapeutic uses.

  • (Guyman et al., 2008) discusses urinary metabolites as potential biomarkers of whole-grain intake.
  • (Markianos et al., 1976) analyzes dopamine and its metabolites in psychotic patients.
  • (Gibson et al., 1990) explores a deficiency detected by radiochemical assay.
  • Additional references explore various aspects of related compounds, offering insights into their synthesis, structure, and biochemical roles.

Scientific Research Applications

  • Anti-inflammatory Activities : A study identified new phenolic compounds from Eucommia ulmoides Oliv. leaves, including derivatives of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, and evaluated their anti-inflammatory activities. The compounds showed modest inhibitory effects on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

  • Chemical Stability and Liposolubility : Another research synthesized a derivative of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid to enhance its chemical stability and liposolubility. This study also investigated the crystal structure of the synthesized compound (Chen et al., 2016).

  • Derivatization via Laccase-catalyzed N-coupling : A study explored the derivatization of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process led to the formation of novel compounds with potential biochemical significance (Mikolasch et al., 2002).

  • Charge Transfer and Hyperpolarizability : A theoretical study on 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid examined its charge transfer and hyperpolarizability properties. This research is significant in understanding the compound's electronic properties, potentially influencing its applications in various fields (Chaudhary et al., 2022).

  • Enhancing Reactivity of Molecules : The compound was used as a building block in a study to enhance the reactivity of molecules bearing –OH groups towards benzoxazine ring formation, showing its potential in materials science (Trejo-Machin et al., 2017).

  • Synthesis of Racemic 2-Amino-3-(heteroaryl)propanoic Acids : This study demonstrates the synthesis of compounds structurally related to 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid, highlighting the compound's relevance in synthetic chemistry (Kitagawa et al., 2004).

Safety And Hazards

The safety information for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation4. Precautionary measures include avoiding dust formation and avoiding ingestion and inhalation5.


Future Directions

The future directions for 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid are not specified in the search results. However, its use in the biosynthesis of enediyne antitumor antibiotic C-1027 suggests potential applications in the development of new therapeutics2.


properties

IUPAC Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKOWQKLXRMVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395380
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

CAS RN

174502-37-5
Record name 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
U Scheid - 2021 - publikationen.sulb.uni-saarland.de
The myxovalargins are natural products from myxobacteria discovered in the course of activity-guided screening in the mid 1980s, and rediscovered due to anti-biofilm activity. A …

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